molecular formula C14H10ClIO B8560526 2-(4-Chlorophenyl)-2-(4-iodophenyl)oxirane CAS No. 857532-00-4

2-(4-Chlorophenyl)-2-(4-iodophenyl)oxirane

Cat. No. B8560526
M. Wt: 356.58 g/mol
InChI Key: WXMLRJXLEVSVPI-UHFFFAOYSA-N
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Patent
US08497294B2

Procedure details

2-(4-Chloro-phenyl)-2-(4-iodo-phenyl)-oxirane (500 mg, 1.40 mmol) was dissolved in 2M NH3 in methanol (5 ml, 10.0 mmol) and the solution was heated in a microwave at 130° C. for 60 minutes. Upon cooling, the solvent was removed in vacuo to furnish the desired product. Three identical reactions were carried out and afforded 1.55 g (98%) of the product 2-amino-1-(4-chloro-phenyl)-1-[4-iodo-phenyl]-ethanol. The crude product was pure and was used in the next step without purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]3[CH:16]=[CH:15][C:14]([I:17])=[CH:13][CH:12]=3)[CH2:10][O:9]2)=[CH:4][CH:3]=1.CO.[NH3:20]>>[NH2:20][CH2:10][C:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)([C:11]1[CH:16]=[CH:15][C:14]([I:17])=[CH:13][CH:12]=1)[OH:9]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(OC1)C1=CC=C(C=C1)I
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC(O)(C1=CC=C(C=C1)I)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.